molecular formula C21H19ClN2O2 B11409289 N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11409289
M. Wt: 366.8 g/mol
InChI Key: DRIJTPNKRGJLDH-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a chlorinated methylphenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acetic acid derivative with an amine.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Chlorinated Methylphenoxy Group: This step involves the reaction of 4-chloro-2-methylphenol with a suitable acylating agent.

    Incorporation of the Pyridinyl Group: The final step involves the reaction of the intermediate with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
  • N-benzyl-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
  • N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)acetamide

Uniqueness

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-benzyl-2-(4-chloro-2-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19ClN2O2/c1-16-13-18(22)10-11-19(16)26-15-21(25)24(20-9-5-6-12-23-20)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3

InChI Key

DRIJTPNKRGJLDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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